molecular formula C8H6N6O B6097896 7-aminopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

7-aminopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No.: B6097896
M. Wt: 202.17 g/mol
InChI Key: BZPWADRDRDMHEP-UHFFFAOYSA-N
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Description

7-aminopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a heterocyclic compound featuring a unique triazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through multi-step organic reactions involving condensation and cyclization processes. The initial step often includes the preparation of key intermediates such as pyrazoles and pyridines, which are then subjected to cyclization reactions under specific conditions.

Example Synthesis Route:

  • Synthesis of the pyrazole intermediate from hydrazine and an appropriate dicarbonyl compound.

  • Preparation of the pyridine intermediate through a suitable reaction such as the Hantzsch dihydropyridine synthesis.

  • Coupling of the pyrazole and pyridine intermediates via cyclization under acidic or basic conditions to yield the final triazinone structure.

Industrial Production Methods

In industrial settings, the production of 7-aminopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is often optimized for scalability and cost-effectiveness. This involves the use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent selection to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Can be oxidized under controlled conditions to form various oxidized derivatives.

  • Reduction: May undergo reduction to form corresponding reduced amines or hydrazines.

  • Substitution: Shows reactivity towards nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reducing Agents: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).

  • Nucleophiles: Halides, alkoxides, amines under conditions such as reflux or in the presence of a base like sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

7-aminopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is used in:

  • Chemistry: As a building block for more complex chemical syntheses and in the design of novel compounds with desired properties.

  • Biology: As a probe in biochemical studies due to its unique structure and biological activity.

  • Medicine: Potentially as a pharmacophore in drug development, especially for targeting specific enzymes or receptors.

  • Industry: Utilized in the development of advanced materials such as polymers and organic semiconductors due to its stable heterocyclic framework.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors. The mechanism typically involves binding to active sites or allosteric sites, modulating the activity of the target molecule.

Molecular Targets and Pathways:

  • Enzyme inhibition or activation, particularly those involved in metabolic pathways.

  • Receptor binding, influencing signal transduction pathways.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidines: Differ in ring fusion positions but share some pharmacological properties.

  • Pyrido[2,3-d]pyrimidines:

  • Triazolo[1,5-a]pyridines: Known for their diverse biological activities and are often used in drug design.

That's a deep dive into the world of 7-aminopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one. Need more info on a specific aspect?

Properties

IUPAC Name

11-amino-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N6O/c9-13-4-2-5-7(8(13)15)12-11-6-1-3-10-14(5)6/h1-4H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPWADRDRDMHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C2=C1N3C(=CC=N3)N=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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